molecular formula C7H7BrN4O2 B2954505 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 2241144-64-7

3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue: B2954505
Numéro CAS: 2241144-64-7
Poids moléculaire: 259.063
Clé InChI: UNFISKWOGQMZJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . This compound is considered as a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds like “this compound” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A Michael addition-type reaction was proposed for the detection of the formed products .

Applications De Recherche Scientifique

Synthesis and Biological Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : One study explored the synthesis of a variety of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including a derivative related to 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, and tested them for biological activities against viruses, tumor cells, and the parasite Leishmania tropica. Among these derivatives, some exhibited significant antiviral and antitumor activities, highlighting their potential as therapeutic agents (Cottam et al., 1984).

  • Inhibition of Bcr-Abl T315I Mutant : Another study focused on the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active against the Bcr-Abl T315I mutant, a common mutation in chronic myeloid leukemia resistant to standard treatment. The research identified compounds with submicromolar potency, highlighting the therapeutic potential of these derivatives in targeting resistant leukemia (Radi et al., 2013).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships important for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Chemical Synthesis and Methodology

  • Facile Preparation Techniques : Research has also focused on developing novel synthetic routes for creating derivatives of pyrazolo[3,4-d]pyrimidin-4-one, offering improvements in the efficiency and versatility of synthesizing compounds with potential biological activities. For example, one study detailed a phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating an advanced synthetic methodology that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Catalano et al., 2015).

Propriétés

IUPAC Name

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFISKWOGQMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.